molecular formula C4H7BrZn B14858729 bromozinc(1+);but-1-ene

bromozinc(1+);but-1-ene

Cat. No.: B14858729
M. Wt: 200.4 g/mol
InChI Key: BFFDFNINBXPQIU-UHFFFAOYSA-M
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Description

Bromozinc(1+);but-1-ene is an organozinc compound that features a bromine atom, a zinc ion, and a but-1-ene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromozinc(1+);but-1-ene can be synthesized through the reaction of but-1-ene with zinc and bromine. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) to stabilize the organozinc intermediate. The general reaction is as follows:

But-1-ene+Zn+Br2This compound\text{But-1-ene} + \text{Zn} + \text{Br}_2 \rightarrow \text{this compound} But-1-ene+Zn+Br2​→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Bromozinc(1+);but-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Addition Reactions: The double bond in the but-1-ene moiety can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as halides, hydroxides, and amines.

    Addition: Electrophiles such as hydrogen halides (HBr, HCl) and halogens (Br2, Cl2) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Major Products

    Substitution: Formation of substituted alkenes or alkanes.

    Addition: Formation of haloalkanes or dihalides.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of butane or other alkanes.

Scientific Research Applications

Bromozinc(1+);but-1-ene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of bromozinc(1+);but-1-ene involves the interaction of the zinc ion with electrophiles, facilitating various chemical transformations. The zinc ion acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets include electrophilic centers in organic molecules, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-1-butene: Similar in structure but lacks the zinc ion.

    But-1-ene: Lacks both the bromine atom and the zinc ion.

    Bromobutane: Saturated analog with a bromine atom but no double bond.

Uniqueness

Bromozinc(1+);but-1-ene is unique due to the presence of both a zinc ion and a but-1-ene moiety, which imparts distinct reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations that are not possible with similar compounds lacking the zinc ion.

Properties

IUPAC Name

bromozinc(1+);but-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.BrH.Zn/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFDFNINBXPQIU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC=C.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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